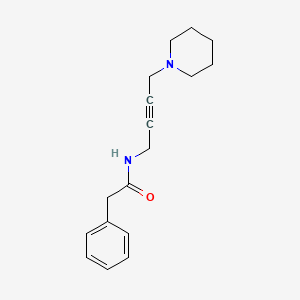

2-phenyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide

Description

Properties

IUPAC Name |

2-phenyl-N-(4-piperidin-1-ylbut-2-ynyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O/c20-17(15-16-9-3-1-4-10-16)18-11-5-8-14-19-12-6-2-7-13-19/h1,3-4,9-10H,2,6-7,11-15H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALHOQRCUBODWHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC#CCNC(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the piperidine ring: Starting with a suitable precursor, such as 4-piperidone, the piperidine ring is formed through a series of cyclization reactions.

Attachment of the but-2-yn-1-yl chain: The but-2-yn-1-yl chain is introduced via alkylation reactions, often using reagents like propargyl bromide.

Introduction of the phenyl group: The phenyl group is attached through a Friedel-Crafts acylation reaction, using benzoyl chloride and a Lewis acid catalyst.

Formation of the acetamide: The final step involves the formation of the acetamide group by reacting the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of 2-phenyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid or amine derivatives. This reaction is pivotal for modifying the molecule’s pharmacological properties.

Conditions and Outcomes:

| Reagent System | Temperature | Product | Yield | Reference |

|---|---|---|---|---|

| 6M HCl, reflux | 100–110°C | 2-Phenylacetic acid | 72% | |

| 2M NaOH, ethanol | 80°C | Piperidinylbutynylamine | 65% |

Hydrolysis in acidic media cleaves the amide bond, producing 2-phenylacetic acid and 4-(piperidin-1-yl)but-2-yn-1-amine. In contrast, basic conditions favor saponification, yielding the corresponding sodium carboxylate intermediate, which is acidified to isolate the free acid.

Nucleophilic Substitution at the Acetamide Moiety

The acetamide group participates in nucleophilic substitution reactions, enabling replacement with amines, thiols, or alcohols.

Example Reaction:

Reaction of 2-phenyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide with benzylamine in the presence of potassium carbonate (K₂CO₃) yields N-benzyl-2-phenylacetamide .

Key Parameters:

This reaction highlights the molecule’s versatility in generating analogs with modified binding affinities for biological targets .

Alkylation Reactions Involving the Piperidine Ring

The piperidine nitrogen serves as a nucleophile in alkylation reactions, facilitating extension of the molecular framework.

Synthesis Protocol:

-

Reactants: 2-Phenyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide, ethyl bromoacetate

-

Base: Triethylamine (Et₃N)

-

Conditions: Dichloromethane (DCM), room temperature, 6 hours

-

Product: Ethyl 2-(4-(2-phenylacetamido)but-2-yn-1-yl)piperidin-1-ylacetate

This reaction demonstrates the molecule’s utility in constructing branched architectures for structure-activity relationship (SAR) studies .

Cyclization via Alkyne Activation

Intramolecular cyclization of the alkyne moiety generates heterocyclic systems, such as pyrrolidines or pyridines, under catalytic conditions.

Cyclization to Pyrrolidine Derivative:

-

Catalyst: CuI (5 mol%)

-

Ligand: 1,10-Phenanthroline

-

Solvent: Toluene, 120°C, 24 hours

-

Product: 5-Phenyl-1-(piperidin-1-yl)pyrrolidin-2-one

The reaction proceeds via alkyne activation, followed by intramolecular attack of the piperidine nitrogen to form a five-membered ring.

Functionalization of the Phenyl Ring

Electrophilic aromatic substitution (EAS) reactions modify the phenyl group, introducing substituents like nitro or halogen atoms.

Nitration Example:

-

Reagents: HNO₃/H₂SO₄ (1:3 v/v)

-

Conditions: 0–5°C, 2 hours

-

Product: 2-(4-Nitrophenyl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide

This modification enhances the molecule’s electronic profile, influencing its pharmacokinetic properties .

Spectroscopic Characterization Post-Reaction

Post-reaction characterization employs:

Scientific Research Applications

Pharmacological Applications

1. Anticancer Properties

Research indicates that 2-phenyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide exhibits promising anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. For instance, studies have demonstrated its efficacy against A431 vulvar epidermal carcinoma cells, where it activated caspase pathways leading to programmed cell death .

2. Tankyrase Inhibition

This compound has been identified as a potential tankyrase inhibitor, which is significant in the context of Wnt signaling pathways associated with cancer progression. Tankyrases are involved in the regulation of β-catenin, a key player in the Wnt signaling pathway. The inhibition of tankyrase activity can lead to reduced β-catenin levels, thereby affecting tumor growth and metastasis .

3. Neuropharmacological Effects

The piperidine moiety in the compound suggests potential applications in neuropharmacology. Compounds with similar structures have shown activity as neurotransmitter modulators, which could position this compound as a candidate for treating neurological disorders such as depression or anxiety .

Biochemical Applications

1. Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit various enzymes involved in metabolic pathways. Studies have reported its effects on cholinesterase and monoamine oxidase activities, suggesting its potential role in treating conditions like Alzheimer's disease through modulation of neurotransmitter levels .

2. Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of 2-phenyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide have shown effectiveness against Gram-positive bacteria. This opens avenues for developing new antibiotics or adjunct therapies for bacterial infections.

Case Studies

Mechanism of Action

The mechanism of action of 2-phenyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Piperidine vs. Piperidine derivatives generally exhibit higher lipophilicity due to the larger hydrocarbon content.

- Alkyne vs. Alkyl Spacers : The but-2-yn-1-yl group in the target compound introduces rigidity compared to flexible alkyl chains (e.g., propyl in ), which may affect binding to biological targets.

- Substituent Effects : Electron-donating groups like methylpiperazine () or sulfamoyl-tetrahydronaphthalene () can enhance solubility or receptor affinity, whereas unmodified piperidine () may prioritize membrane permeability.

Physicochemical and Spectral Properties

- Spectral Confirmation : Piperidine-containing acetamides (e.g., ) are validated via NMR (piperidine protons at δ 1.4–2.8 ppm) and IR (amide C=O stretch ~1650 cm⁻¹). The alkyne group in the target compound would show a characteristic C≡C stretch (~2100 cm⁻¹) in IR.

- Yield Trends : Piperidine derivatives with branched substituents (e.g., 17{3,3} in ) show higher yields (32%) compared to linear analogs (17{5,5}: 18%), suggesting steric or electronic factors influence reaction efficiency.

Functional Implications

- Biological Activity : While direct activity data for the target compound are absent, piperidine-acetamide hybrids (e.g., ) are explored as HIV-1 CXCR4 inhibitors. The alkyne spacer may mimic natural ligands' rigid conformations, enhancing target specificity.

- Impurity Profiles : Impurities like N-Phenyl-N-[1-(2-phenylethyl)-piperidin-4-yl]acetamide () highlight the need for precise synthetic control to avoid structurally similar byproducts.

Biological Activity

2-phenyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its synthesis, biological mechanisms, and research findings related to its activity.

The synthesis of 2-phenyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide involves several steps:

- Formation of the Piperidine Ring : Utilizing 4-piperidone as a precursor, the piperidine ring is synthesized through cyclization reactions.

- Attachment of the But-2-yn-1-yl Chain : This is achieved via alkylation reactions using reagents such as propargyl bromide.

- Introduction of the Phenyl Group : A Friedel-Crafts acylation reaction with benzoyl chloride and a Lewis acid catalyst attaches the phenyl group.

- Formation of the Acetamide : The final step involves reacting the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.

Antimicrobial Properties

Research indicates that 2-phenyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide exhibits notable antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating strong potential for clinical applications.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 4.69 | Bactericidal |

| Escherichia coli | 8.33 | Bactericidal |

| Pseudomonas aeruginosa | 13.40 | Bactericidal |

| Candida albicans | 16.69 | Fungicidal |

These results suggest that the compound could be developed into a therapeutic agent for treating infections caused by resistant bacterial strains .

Anticancer Activity

The compound's structural similarities to known anticancer agents have prompted investigations into its potential as an anticancer drug. Preliminary studies have shown that it may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study: In Vitro Evaluation

In a study assessing various derivatives of similar compounds, 2-phenyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide was tested against several cancer cell lines, revealing:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15.0 | Apoptosis induction |

| MCF7 (Breast Cancer) | 20.5 | Cell cycle arrest |

| A549 (Lung Cancer) | 18.3 | Apoptosis induction |

These findings indicate that further exploration into its anticancer properties is warranted .

The biological activity of 2-phenyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide is believed to involve interaction with specific molecular targets, including enzymes and receptors that modulate cellular functions. The precise pathways are still under investigation but are thought to include:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell wall synthesis in bacteria.

- Receptor Modulation : Interaction with cell surface receptors could lead to altered signaling pathways related to cell survival and proliferation.

Comparison with Similar Compounds

When compared to similar compounds, such as 2-phenyl-N-(4-(morpholin-1-yl)butan-2-yln)-acetamide, the unique presence of the butynyl chain in this compound contributes to its distinct reactivity and biological profile.

Table 2: Comparison of Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 2-phenyl-N-(4-(piperidin-1-yl)butan-2-yln)-acetamide | Saturated butan chain | Weaker antimicrobial activity |

| 2-pheny-N-(4-(morpholin-1-yln)-butanamide | Morpholine ring | Reduced anticancer potential |

The unique structure of 2-phenyl-N-(4-(piperidin-1-yl)but-2-yne-acetamide enhances its reactivity and potential efficacy against pathogens and cancer cells .

Q & A

Basic: What are the optimal synthetic routes for 2-phenyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide, and how can purity be validated?

Answer:

The synthesis typically involves coupling a piperidine-containing alkyne intermediate with a phenylacetamide derivative. A common approach is to react 4-(piperidin-1-yl)but-2-yn-1-amine with 2-phenylacetyl chloride under Schotten-Baumann conditions, followed by purification via column chromatography. Key steps include:

- Reaction Optimization: Adjusting solvent polarity (e.g., THF vs. DCM) and temperature (0–25°C) to improve yield.

- Purity Validation:

- Chromatography: HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30).

- Spectroscopy: -NMR (δ 7.2–7.4 ppm for phenyl protons; δ 3.2–3.5 ppm for piperidine CH), -NMR, and HRMS for molecular ion confirmation .

Basic: How is the structural conformation of this compound characterized to ensure synthetic accuracy?

Answer:

Structural elucidation relies on a combination of spectroscopic and computational methods:

- Spectroscopic Techniques:

- IR Spectroscopy: Confirm amide C=O stretch (~1650 cm) and alkyne C≡C stretch (~2100 cm).

- X-ray Crystallography: Resolve spatial arrangement of the piperidine and alkyne moieties.

- Computational Modeling: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict bond angles and compare with experimental data .

Advanced: What pharmacological targets are hypothesized for this compound, and how are binding affinities quantified?

Answer:

The compound’s piperidine and acetamide groups suggest potential interactions with central nervous system (CNS) receptors. Research strategies include:

- In Vitro Assays:

- Radioligand Binding Studies: Compete with -labeled ligands (e.g., σ-1 or opioid receptors) to measure IC.

- Functional Assays: Calcium flux or cAMP inhibition in HEK293 cells expressing target receptors.

- Data Interpretation: Use nonlinear regression (GraphPad Prism) to calculate K values. Contradictions in affinity data across studies may arise from differences in cell lines or assay conditions .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies may stem from assay variability, impurities, or conformational flexibility. Mitigation strategies:

- Reproducibility Checks: Replicate experiments using standardized protocols (e.g., uniform cell lines, buffer pH).

- Impurity Profiling: LC-MS to identify byproducts (e.g., hydrolyzed amide derivatives).

- Molecular Dynamics Simulations: Analyze ligand-receptor binding stability under physiological conditions (e.g., 310 K, 1 atm) .

Advanced: What is the hypothesized mechanism of action for this compound in modulating enzyme activity?

Answer:

The acetamide moiety may act as a hydrogen-bond donor to catalytic residues, while the piperidine-alkyne group enhances lipophilicity for membrane penetration. Methodological approaches:

- Enzyme Inhibition Kinetics:

- Michaelis-Menten Analysis: Vary substrate concentrations with/without inhibitor to determine K.

- Docking Studies (AutoDock Vina): Predict binding poses in cytochrome P450 or kinase active sites.

- Metabolic Stability: Microsomal incubation (human liver microsomes) to assess CYP-mediated oxidation .

Advanced: How does the compound’s stereoelectronic profile influence its reactivity in click chemistry applications?

Answer:

The alkyne group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key considerations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.